molecular formula C11H20O2 B6280553 rac-(1R,2S)-2-tert-butylcyclohexane-1-carboxylic acid, cis CAS No. 27392-15-0

rac-(1R,2S)-2-tert-butylcyclohexane-1-carboxylic acid, cis

Cat. No.: B6280553
CAS No.: 27392-15-0
M. Wt: 184.3
InChI Key:
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Description

rac-(1R,2S)-2-tert-butylcyclohexane-1-carboxylic acid, cis: is a stereoisomer of cyclohexane carboxylic acid with a tert-butyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2-tert-butylcyclohexane-1-carboxylic acid, cis can be achieved through several methodsThe reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization and carboxylation steps .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired stereoisomer in its pure form .

Chemical Reactions Analysis

Types of Reactions: rac-(1R,2S)-2-tert-butylcyclohexane-1-carboxylic acid, cis undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, electrophiles, and suitable catalysts.

Major Products:

    Oxidation: Ketones, alcohols.

    Reduction: Alcohols, aldehydes.

    Substitution: Halogenated derivatives, other substituted products.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-tert-butylcyclohexane-1-carboxylic acid, cis involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biochemical responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: rac-(1R,2S)-2-tert-butylcyclohexane-1-carboxylic acid, cis is unique due to its specific stereochemistry and the presence of the tert-butyl group, which imparts distinct chemical and physical properties. These properties make it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

27392-15-0

Molecular Formula

C11H20O2

Molecular Weight

184.3

Purity

95

Origin of Product

United States

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